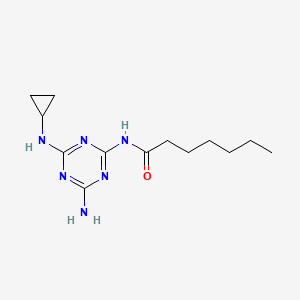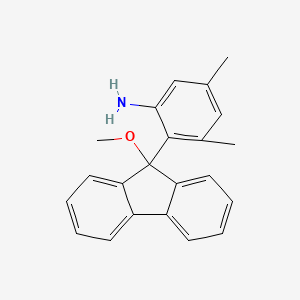![molecular formula C22H16BrNO4 B13145128 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C22H16BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a [(9H-fluoren-9-ylmethoxy)carbonyl]amino group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Protection of Amino Group: The amino group is protected by reacting it with (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected amino group.
Coupling Reaction: The Fmoc-protected 4-bromo-2-aminobenzoic acid is then coupled with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or other complex structures.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid.
Protection: (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl), triethylamine (TEA).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Coupling Products: Biaryl compounds, alkenes, alkynes.
Deprotected Products: 4-bromo-2-aminobenzoic acid.
Scientific Research Applications
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the [(9H-fluoren-9-ylmethoxy)carbonyl]amino group.
4-bromo-2-aminobenzoic acid: Lacks the Fmoc protection, making it more reactive in certain conditions.
Fmoc-protected amino acids: Share the Fmoc protection but differ in the amino acid backbone.
Uniqueness
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is unique due to the presence of both the bromine atom and the Fmoc-protected amino group, which allows for selective reactions and protection strategies in organic synthesis.
Properties
Molecular Formula |
C22H16BrNO4 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
InChI Key |
FHHWVWYKRNBYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


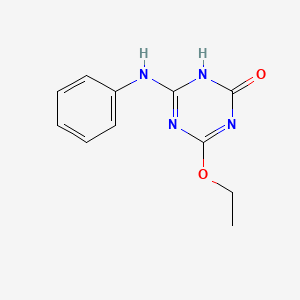
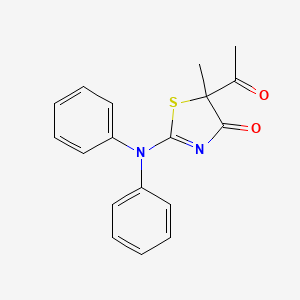
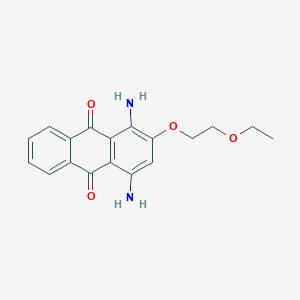
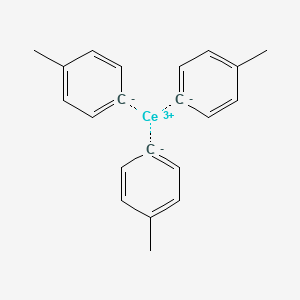
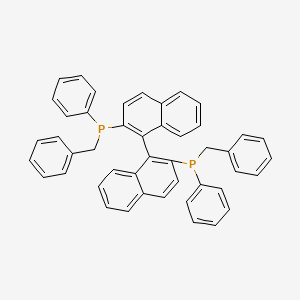
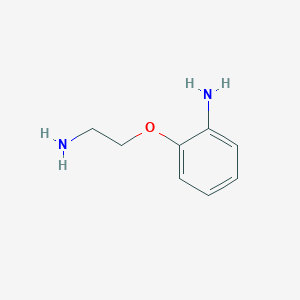
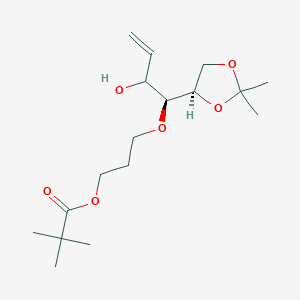
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
